D-Tyr-val

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

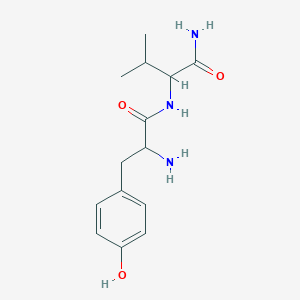

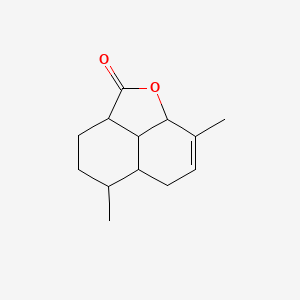

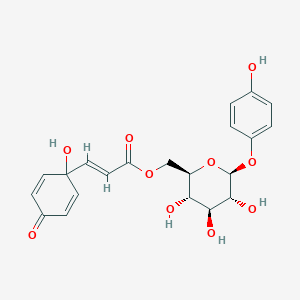

D-Tirosil-valina (D-Tyr-Val) es un dipéptido compuesto de D-tirosina y valina. La D-tirosina es el enantiómero D del aminoácido tirosina, mientras que la valina es un aminoácido de cadena ramificada. This compound es conocido por su estabilidad y resistencia a la degradación enzimática, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

D-Tyr-Val se puede sintetizar mediante síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. La síntesis generalmente comienza con la unión del aminoácido C-terminal (valina) a la resina, seguida de la adición del aminoácido N-terminal (D-tirosina). El péptido se separa entonces de la resina y se desprotege para obtener el producto final .

Métodos de producción industrial

La producción industrial de this compound implica SPPS a gran escala, que se puede automatizar para aumentar la eficiencia y el rendimiento. El uso de cromatografía líquida de alto rendimiento (HPLC) es común para purificar el péptido sintetizado .

Análisis De Reacciones Químicas

Tipos de reacciones

D-Tyr-Val puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo fenólico de la D-tirosina se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el enlace peptídico.

Sustitución: Los grupos amino y carboxilo pueden participar en reacciones de sustitución para formar derivados.

Reactivos y condiciones comunes

Oxidación: Se puede utilizar peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comunes.

Sustitución: Se pueden utilizar reactivos como los cloruros de acilo o los anhídridos para las reacciones de acilación.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Formas reducidas del péptido.

Sustitución: Derivados acilados o alquilados.

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de los péptidos.

Biología: Se investiga su papel en las interacciones enzima-sustrato y el plegamiento de proteínas.

Aplicaciones Científicas De Investigación

D-Tyr-Val has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in enzyme-substrate interactions and protein folding.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Mecanismo De Acción

D-Tyr-Val ejerce sus efectos a través de varios mecanismos moleculares:

Inhibición enzimática: Puede inhibir enzimas específicas uniéndose a sus sitios activos.

Transducción de señales: Puede modular las vías de señalización interactuando con receptores u otras moléculas de señalización.

Actividad antimicrobiana: Altera las paredes celulares o las membranas de los microbios, provocando la muerte celular.

Comparación Con Compuestos Similares

Compuestos similares

L-Tirosil-valina (L-Tyr-Val): El enantiómero L de D-Tyr-Val, que es más común en la naturaleza.

Valil-tirosil-valina (Val-Tyr-Val): Un tripéptido con propiedades similares pero con diferentes actividades biológicas.

Singularidad

This compound es único debido a su estabilidad y resistencia a la degradación enzimática, lo que lo hace más adecuado para ciertas aplicaciones en comparación con su enantiómero L. Sus interacciones específicas con enzimas y receptores también lo distinguen de otros compuestos similares .

Propiedades

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-8(2)12(13(16)19)17-14(20)11(15)7-9-3-5-10(18)6-4-9/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETVITBYSZOWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)

![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)

![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)

![17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12295022.png)